Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-

EGFR tyrosine kinase inhibition Kinase inhibitor screening Breast cancer

Researchers need validated reference compounds for EGFR-driven oncology SAR. This 2,4-disubstituted quinoline (C₁₉H₂₀N₄, MW 304.39) is the most active analogue (8i) from a 2024 series, demonstrating 87.5% EGFR-TK enzyme inhibition-superior to other aryl-substituted variants. • **Key Data**: 87.5% inhibition; confirmed in vivo efficacy in DMBA rat model. • **Applications**: Positive control, docking validation (MM/GBSA), chemical probe for MCF-7 pathways. • **Supply**: 97% purity; ready for immediate shipment.

Molecular Formula C19H20N4
Molecular Weight 304.4 g/mol
CAS No. 133671-62-2
Cat. No. B3844404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-
CAS133671-62-2
Molecular FormulaC19H20N4
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
InChIInChI=1S/C19H20N4/c1-22-9-11-23(12-10-22)19-13-18(15-5-4-8-20-14-15)21-17-7-3-2-6-16(17)19/h2-8,13-14H,9-12H2,1H3
InChIKeyOCEKOVHNNIVORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-Substituted Quinoline EGFR Kinase Inhibitor Overview


Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)- (CAS 133671-62-2) is a synthetic heterocyclic compound belonging to the 2,4-disubstituted quinoline class. It incorporates a 4-methylpiperazine moiety at the 4-position and a 3-pyridinyl group at the 2-position of the quinoline core (molecular formula C₁₉H₂₀N₄, MW 304.39) . This specific substitution pattern has been shown to confer potent inhibitory activity against the epidermal growth factor receptor tyrosine kinase (EGFR-TK), a validated therapeutic target in breast cancer [1]. The compound was identified as the most active analogue (compound 8i) in a focused series of nine quinoline-piperazine derivatives, demonstrating 87.5% EGFR-TK enzyme inhibition [1].

EGFR kinase inhibitor profiling workflow
Quinoline-piperazine series lead compound studies
Breast cancer kinase research models

Why Generic Quinoline Analogs Fail as EGFR Inhibitors


Within the quinoline chemical space, even minor alterations to the substitution pattern can drastically alter target binding, selectivity, and cellular potency. In the 2024 study by Priya et al., the nine synthesized analogues (8a–8i) shared a common quinoline-piperazine scaffold but differed in the nature and position of aryl/heteroaryl substituents [1]. Only the specific 3-pyridinyl substitution at the 2-position, combined with the 4-methylpiperazine at the 4-position, yielded the maximal EGFR-TK inhibition (87.5%) [1]. Simply replacing the 3-pyridinyl with other aryl groups or altering the piperazine N-substituent resulted in reduced enzyme inhibition, underscoring that generic quinoline analogues cannot be expected to reproduce the target engagement profile of this specific compound.

Factor
This compound
Generic quinoline analogs
2-Substituent
3-Pyridinyl (reported highest EGFR inhibition)
Aryl/heteroaryl variants show lower EGFR-TK inhibition
Target engagement
Reported superior EGFR-TK enzyme inhibition within series
Reduced inhibition; SAR profile may not transfer
In vivo context
Advanced to DMBA rat model testing
Not tested; model-response context may differ

Quantitative Differentiation Evidence for this Quinoline Derivative


EGFR Tyrosine Kinase Inhibition Potency

In a head-to-head evaluation of nine structurally related quinoline-piperazine derivatives (compounds 8a–8i), 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline (designated compound 8i) demonstrated the highest EGFR-TK enzyme inhibition at 87.5%, outperforming all other analogues in the series [1]. The comparator compounds (8a–8h), which vary in the nature of the 2-aryl/heteroaryl substituent, showed lower inhibition values under identical assay conditions (exact per-compound values not individually reported, but collectively ranged below 87.5%) [1].

EGFR-TK Inhibition
Class-level inference
87.5% inhibition (compound 8i)
Highest enzyme inhibition within the 8a–8i quinoline-piperazine series
Supports EGFR pathway inhibition study context
EGFR tyrosine kinase inhibition Kinase inhibitor screening Breast cancer

Molecular Docking at EGFR ATP-Binding Site

Molecular docking studies of the quinoline-piperazine series (8a–8i) at the ATP-binding site of EGFR revealed that 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline (8i) achieved the most favorable docking score and MM/GBSA binding free energy among all nine analogues [1]. The enhanced binding affinity is attributed to the electron-donating character of the 3-pyridinyl substituent, which facilitates key interactions with EGFR active-site residues [1]. Numeric docking scores and MM/GBSA values are available in the full article.

Molecular Docking
Class-level inference
Best docking score / MM/GBSA in series
Favorable in silico binding at EGFR ATP site vs. 8a–8h
Mechanistic rationale for enzyme inhibition; review full article for scores
Molecular docking EGFR binding affinity Computational chemistry

In Vivo Anti-Breast Cancer Activity

Among the synthesized quinoline-piperazine derivatives, compound 8i (4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline) was selected for in vivo evaluation based on its superior in vitro and in silico profile. In a DMBA (7,12-dimethylbenz[a]anthracene)-induced rat mammary carcinoma model, compound 8i exhibited promising anti-breast cancer activity, corroborating its in vitro EGFR-TK inhibition and docking results [1]. Detailed tumor volume reduction, dosing regimen, and statistical comparisons are reported in the full publication.

In Vivo Activity
Supporting evidence
DMBA-induced rat mammary carcinoma model
Only compound advanced to in vivo testing within series
Model-response endpoint context; full data in publication
In vivo efficacy DMBA-induced breast cancer model Preclinical oncology

Chemical Purity and Quality Control Documentation

Commercially available 4-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)quinoline is supplied with a standard purity of 97%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of purity and documentation meets the requirements for reproducible biological assays and preclinical studies, reducing variability that may arise from lower-purity or uncharacterized material.

Purity & QC
Supporting evidence
97% (NMR, HPLC, GC)
Supplier-specified purity with batch QC documentation
Data to verify; supports assay reproducibility context
Compound purity Quality control Reproducibility

Recommended Research Applications for this Compound


EGFR Inhibitor Screening and SAR Studies

As the most potent EGFR-TK inhibitor (87.5% enzyme inhibition) in a systematically varied quinoline-piperazine series [1], this compound serves as an ideal positive control or lead scaffold for structure-activity relationship (SAR) campaigns targeting EGFR-driven breast cancer. Researchers can benchmark new analogues against this validated inhibitor.

In Silico Drug Design and Docking Validation

The compound's demonstrated superior docking score and MM/GBSA energy at the EGFR ATP-binding site [1] make it a suitable reference ligand for computational chemistry workflows, including virtual screening, pharmacophore modeling, and binding mode analysis of novel EGFR inhibitors.

In Vivo Preclinical Breast Cancer Models

With confirmed in vivo anti-breast cancer activity in a DMBA-induced rat model [1], this compound is appropriate for follow-up preclinical efficacy studies, pharmacokinetic profiling, and combination therapy investigations in rodent mammary carcinoma models.

Chemical Biology Tool for EGFR Pathway Analysis

Given its defined molecular structure, high purity (97%), and validated EGFR-TK inhibition [1] , the compound can be employed as a chemical probe to dissect EGFR-dependent signaling pathways, apoptosis mechanisms, and drug resistance in breast cancer cell lines such as MCF-7.

Application
Selection Property
Validation Focus
EGFR Kinase Inhibitor SAR Studies
Series-leading EGFR-TK inhibition profile
Pathway-response and enzyme inhibition benchmarking
In Silico Docking and Virtual Screening
Reported favorable ATP-site docking score
Computational binding mode and pharmacophore review
Preclinical Breast Cancer Model Studies
DMBA rat model testing history
Model-response endpoint context and PK profiling
EGFR Pathway Chemical Biology
Defined structure and QC-supported purity
Cell-signaling and apoptosis pathway interrogation
Quote Request

Request a Quote for Quinoline, 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.